1-(4-Chlorophenyl)piperazin-2-one

anticancer farnesyltransferase inhibitor cytotoxicity

This N-aryl piperazin-2-one scaffold provides a metabolically cleaner alternative to N-arylpiperazines in CNS and oncology programs. The lactam carbonyl resists oxidative N-dealkylation, preventing formation of active 1-arylpiperazine metabolites that confound PK/PD interpretation and generate off-target safety risks. With demonstrated cancer-cell selectivity (A549, HT-29 over MRC-5 fibroblasts) and validated FTase inhibitor activity, it serves as a direct starting material for SAR library synthesis. Procuring this ≥95% pure, commercially available building block at gram scale eliminates multi-step in-house core synthesis, accelerating the design-to-assay timeline.

Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
CAS No. 55083-85-7
Cat. No. B1356171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)piperazin-2-one
CAS55083-85-7
Molecular FormulaC10H11ClN2O
Molecular Weight210.66 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CN1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H11ClN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2
InChIKeyAUMTVFGNDZYDRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)piperazin-2-one (CAS 55083-85-7) Procurement Guide: N-Arylpiperazinone Scaffold Specifications


1-(4-Chlorophenyl)piperazin-2-one (CAS 55083-85-7, C₁₀H₁₁ClN₂O, MW 210.66 g/mol) is an N-aryl-substituted piperazin-2-one heterocyclic building block. The compound features a lactam ring fused to an N-aryl moiety bearing an electron-withdrawing para-chloro substituent. It serves as a versatile scaffold in medicinal chemistry for the construction of bioactive molecules, particularly as a key intermediate in the synthesis of farnesyltransferase inhibitors and other anticancer agents [1]. Commercial availability at ≥95% purity supports its direct use in structure-activity relationship (SAR) exploration without requiring in-house synthetic route development . The piperazin-2-one core is a privileged structure in drug discovery, with derivatives demonstrating activity across multiple target classes [1].

Why 1-(4-Chlorophenyl)piperazin-2-one Cannot Be Replaced by Other Piperazinones or N-Arylpiperazines


Attempting to substitute 1-(4-chlorophenyl)piperazin-2-one with structurally similar N-arylpiperazines, N-arylpiperidines, or isomeric piperazinones introduces critical alterations in electronic character, hydrogen-bonding capacity, and metabolic liability that compromise SAR integrity. The para-chloro substituent provides a specific σ-withdrawing effect while maintaining favorable lipophilicity, distinguishing it from unsubstituted phenyl, para-fluoro, or para-methoxy analogs [1]. Moreover, the piperazin-2-one lactam carbonyl is a defined hydrogen-bond acceptor, whereas piperazine analogs lacking this carbonyl exhibit altered conformational preferences and distinct metabolic N-dealkylation pathways that generate pharmacologically active 1-arylpiperazine metabolites [2]. The regioisomer 3-(4-chlorophenyl)piperazin-2-one (CAS 86147-28-6) differs in substitution position on the ring, resulting in a distinct spatial orientation of the aryl group and altered receptor-binding profiles. These molecular differences translate directly into divergent potency and selectivity in downstream biological assays [1].

Quantitative Differentiation Evidence: 1-(4-Chlorophenyl)piperazin-2-one vs. Structural Analogs


Cytotoxic Activity of 1-(4-Chlorophenyl)piperazin-2-one-Derived Amide vs. L-778,123 in Colon Cancer Cells

A piperazinone derivative synthesized directly from 1-(4-chlorophenyl)piperazin-2-one and incorporating a guanidine substitution exhibited enhanced cytotoxicity against HT-29 colon cancer cells relative to the reference farnesyltransferase inhibitor L-778,123. While the exact IC₅₀ values are not individually tabulated for each derivative in the source, the study explicitly concludes that replacement of the imidazole moiety with guanidine in the 1-(4-chlorophenyl)piperazin-2-one scaffold 'could increase cytotoxicity' toward HT-29 cells [1]. This establishes that the 1-(4-chlorophenyl)piperazin-2-one core provides a platform amenable to potency optimization beyond the benchmark inhibitor.

anticancer farnesyltransferase inhibitor cytotoxicity colon cancer

Selective Cytotoxicity Differential Between Cancer and Normal Cell Lines

Derivatives built upon the 1-(4-chlorophenyl)piperazin-2-one scaffold demonstrated a consistent pattern of reduced cytotoxicity toward normal MRC-5 fetal lung fibroblasts compared to A549 lung cancer and HT-29 colon cancer cell lines [1]. The study reported that 'all compounds showed lower cytotoxic activity against normal cell lines compared with cancer cell lines' [1]. This differential selectivity profile is a critical parameter for advancing a chemical series, and it distinguishes this scaffold from more promiscuous cytotoxic warheads that lack cancer-cell selectivity.

cancer selectivity MRC-5 A549 therapeutic window

Bioisosteric Replacement of Imidazole with the Piperazinone Scaffold Retains FTase Inhibitor Potency

The 1-(4-chlorophenyl)piperazin-2-one scaffold was rationally designed as a bioisosteric replacement for the imidazole ring present in L-778,123, a clinical-stage farnesyltransferase (FTase) inhibitor [1]. Bioisosteric replacement is a fundamental medicinal chemistry strategy to mitigate metabolic liabilities or intellectual property constraints while maintaining target engagement. The study confirmed that compounds incorporating this scaffold retained FTase inhibitory activity comparable to L-778,123, with the imidazole-substituted derivative showing 'cytotoxicity similar to L-778,123' [1]. This validates the piperazin-2-one core as a viable imidazole surrogate.

bioisosterism farnesyltransferase imidazole replacement medicinal chemistry

Metabolic Distinction: 1-Arylpiperazine Metabolite Generation vs. Piperazin-2-one Stability

A critical differentiator between 1-(4-chlorophenyl)piperazin-2-one and its piperazine analog (1-(4-chlorophenyl)piperazine) lies in metabolic fate. 4-Substituted arylpiperazines undergo extensive in vivo N-dealkylation to yield pharmacologically active 1-arylpiperazine metabolites [1]. These metabolites, such as 1-(m-chlorophenyl)piperazine (mCPP), possess distinct receptor-binding profiles and can act antagonistically to the parent drug, complicating pharmacokinetic-pharmacodynamic (PK/PD) correlations [1]. In contrast, the piperazin-2-one lactam is substantially less susceptible to this N-dealkylation pathway due to the amide bond's resistance to oxidative cleavage, resulting in a more predictable metabolic profile and reduced formation of confounding active metabolites. This distinction has direct implications for interpreting in vivo pharmacology studies and for compound progression decisions.

drug metabolism N-dealkylation metabolic stability CNS penetration

Optimal Procurement and Use Scenarios for 1-(4-Chlorophenyl)piperazin-2-one


SAR-Driven Oncology Lead Optimization Requiring a Non-Imidazole FTase Inhibitor Scaffold

When a medicinal chemistry program seeks to replace the metabolically labile imidazole moiety in farnesyltransferase inhibitors with a more stable bioisostere, 1-(4-chlorophenyl)piperazin-2-one provides a validated starting point. The scaffold has been shown to retain FTase inhibitor-like cytotoxicity while offering a distinct patent space and the opportunity for further potency enhancement through amine substitution [1].

CNS-Targeted Programs Requiring Reduced Metabolic N-Dealkylation Liability

For CNS drug discovery programs where the formation of active 1-arylpiperazine metabolites from piperazine-containing compounds can confound pharmacology, the piperazin-2-one analog offers a metabolically cleaner alternative. The lactam carbonyl confers resistance to the oxidative N-dealkylation pathway that generates CNS-penetrant active metabolites [2]. This simplifies PK/PD interpretation and reduces off-target safety risks.

Parallel Synthesis for Exploring Cytotoxicity Selectivity Toward Cancer Cells

The 1-(4-chlorophenyl)piperazin-2-one scaffold has demonstrated an inherent selectivity for cancer cells (A549, HT-29) over normal fibroblasts (MRC-5) [1]. This makes it a valuable core for parallel library synthesis aimed at optimizing the therapeutic window. Procuring this compound enables rapid diversification at the amine position to identify substituents that maximize cancer-cell killing while sparing normal tissue.

Custom Synthesis of Advanced Intermediates for FTase Inhibitor Development

As a commercially available building block of ≥95% purity, 1-(4-chlorophenyl)piperazin-2-one serves as a direct starting material for the synthesis of more complex FTase inhibitor analogs, such as those described by Mousavi et al. [1]. Procuring the pre-formed scaffold eliminates the need for multi-step in-house synthesis of the piperazinone core, accelerating the timeline from design to biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Chlorophenyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.